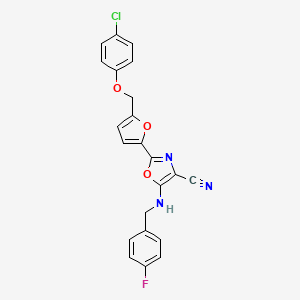

![molecular formula C14H18N2O3S2 B2713460 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide CAS No. 869069-67-0](/img/structure/B2713460.png)

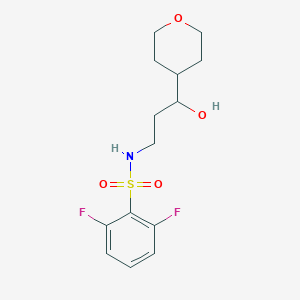

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . A series of 3-aryl-4-({2-[4-(6-substituted-coumarin-3-yl)-1,3-thiazol-2-yl]hydrazinylidene}methyl/ethyl)-sydnones have been synthesized .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

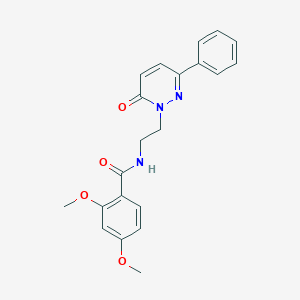

Photosensitizers for Photodynamic Therapy

Research has demonstrated the potential of new benzenesulfonamide derivative groups, including those with similar structural motifs to N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide, in the synthesis and characterization of zinc phthalocyanines. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives for their anticancer properties. For instance, compounds with structural similarities to this compound have shown potential in inhibiting cancer cell growth. Notably, novel aminothiazole-paeonol derivatives demonstrated high anticancer potential, particularly against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells), with certain compounds exhibiting potent inhibitory activity (Tsai et al., 2016).

Enzyme Inhibition and Molecular Docking

Research into N-substituted benzenesulfonamide derivatives, including studies on their synthesis, enzyme inhibitory kinetics, and computational modeling, has highlighted their potential as therapeutic agents for conditions like Alzheimer’s disease. These compounds have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase, suggesting their utility in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).

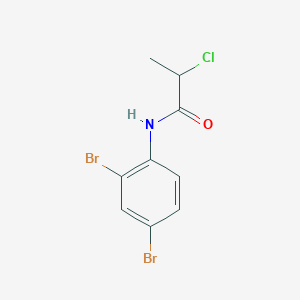

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide derivatives have also been explored. For example, studies on new Schiff bases of Sulfa drugs and their metal complexes, including those structurally related to this compound, have shown significant antimicrobial activities. These findings indicate the potential of these compounds in developing new antimicrobial agents (Alyar et al., 2018).

Oxidation Catalysis

Research has demonstrated the encapsulation of metal complexes with thiazole-hydrazone ligands in zeolite Y, functioning as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. These studies provide insight into the potential applications of benzenesulfonamide derivatives in catalysis, showcasing their role in facilitating chemical transformations with industrial relevance (Ghorbanloo & Maleki Alamooti, 2017).

Mécanisme D'action

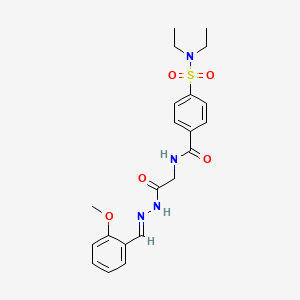

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the solubility of this compound may influence its bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Action Environment

The physico-chemical properties of thiazole derivatives, such as solubility, may be influenced by environmental factors .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-10-14(20-11(2)16-10)8-9-15-21(17,18)13-6-4-12(19-3)5-7-13/h4-7,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFFPSPRMBPRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2713382.png)

![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713384.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2713388.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-(3-pyridinyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2713393.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(4-pyridylmethyl)-4-piperidinecarboxamide](/img/structure/B2713397.png)